molecular formula C21H29FN2O2 B6073677 2-(2-ethylbutanoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(2-ethylbutanoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6073677
M. Wt: 360.5 g/mol
InChI Key: FZZMUYBMJQPNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethylbutanoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds that possess a unique structural arrangement, making them attractive targets for drug discovery.

Mechanism of Action

The exact mechanism of action of 2-(2-ethylbutanoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not exhibit significant adverse effects on various physiological parameters such as blood pressure, heart rate, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-ethylbutanoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potent anti-inflammatory activity, low toxicity profile, and unique structural arrangement. However, the limitations of using this compound include the complexity of its synthesis and the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for research on 2-(2-ethylbutanoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one. Some potential areas of investigation include:
1. Further elucidation of the compound's mechanism of action to better understand its anti-inflammatory effects.
2. Investigation of the compound's potential therapeutic applications in other diseases such as cancer and neurological disorders.
3. Development of more efficient and cost-effective synthesis methods for the compound.
4. Exploration of the compound's pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.
In conclusion, this compound is a novel compound with significant potential for therapeutic applications. Its unique structural arrangement and potent anti-inflammatory activity make it an attractive target for drug discovery. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-(2-ethylbutanoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the intermediate product with 1,2-diaminocyclohexane to yield the desired compound.

Scientific Research Applications

The potential therapeutic applications of 2-(2-ethylbutanoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one have been investigated in various scientific studies. One study reported that this compound possesses potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Properties

IUPAC Name

2-(2-ethylbutanoyl)-7-[(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c1-3-17(4-2)19(25)24-13-11-21(15-24)10-5-12-23(20(21)26)14-16-6-8-18(22)9-7-16/h6-9,17H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZMUYBMJQPNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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